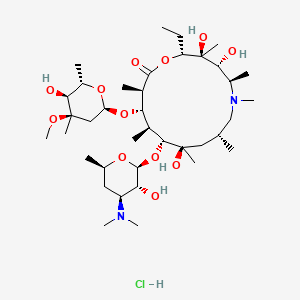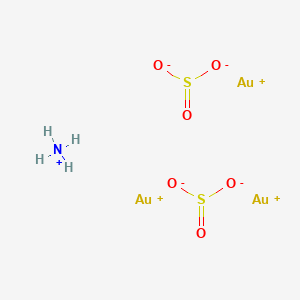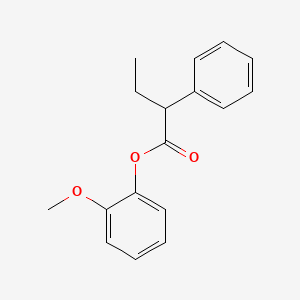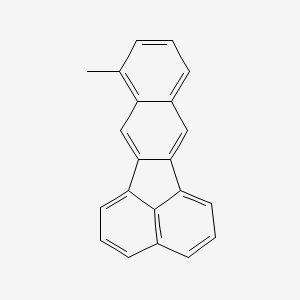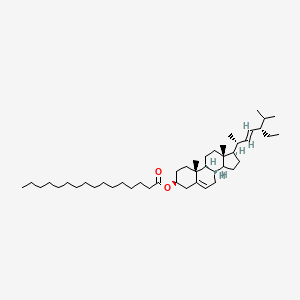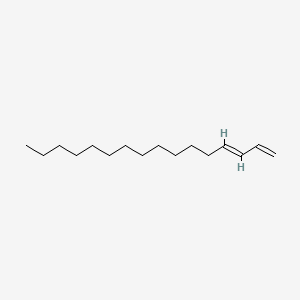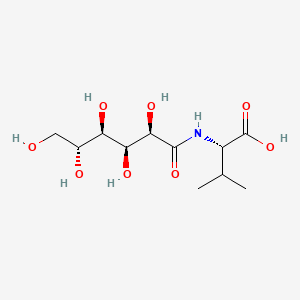
N-D-Gluconoyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-D-Gluconoyl-L-valine: is a compound formed by the conjugation of gluconic acid and L-valine. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The gluconoyl group is derived from gluconic acid, a naturally occurring substance, while L-valine is one of the essential amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-valine typically involves the reaction of gluconic acid or its derivatives with L-valine. One common method is the esterification of gluconic acid with L-valine under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to produce gluconic acid and L-valine, which can then be chemically conjugated to form this compound. This method is advantageous due to its potential for large-scale production and environmental sustainability.
化学反应分析
Types of Reactions
N-D-Gluconoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the gluconoyl group back to gluconic acid.
Substitution: The amino group in L-valine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of gluconic acid.
Reduction: Reduced forms of gluconic acid.
Substitution: Various substituted derivatives of L-valine.
科学研究应用
N-D-Gluconoyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study protein modifications and interactions.
Industry: It can be used in the production of biodegradable materials and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of N-D-Gluconoyl-L-valine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to modifications that affect their function. The gluconoyl group can participate in redox reactions, while the L-valine moiety can interact with amino acid receptors and transporters.
相似化合物的比较
Similar Compounds
N-D-Gluconoyl-L-lysine: Similar in structure but contains lysine instead of valine.
N-D-Gluconoyl-L-alanine: Contains alanine instead of valine.
N-D-Gluconoyl-L-leucine: Contains leucine instead of valine.
Uniqueness
N-D-Gluconoyl-L-valine is unique due to the specific properties imparted by the valine moiety. Valine is a branched-chain amino acid, which can influence the compound’s solubility, stability, and interaction with biological molecules. This makes this compound particularly useful in applications where these properties are advantageous.
属性
CAS 编号 |
94071-06-4 |
|---|---|
分子式 |
C11H21NO8 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1 |
InChI 键 |
ARPJJMSZXXSGRQ-QKCLAQEOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



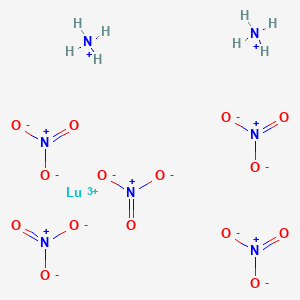

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
